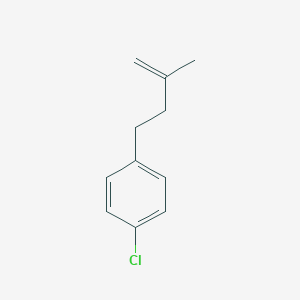

4-(4-Chlorophenyl)-2-methyl-1-butene

Description

Contextualization within Halogenated Aromatic Alkenes

Halogenated aromatic alkenes are characterized by the presence of at least one halogen atom bonded to an aromatic ring, which is, in turn, connected to an alkene functional group. This combination of a halogen, an aromatic system, and a double bond creates a versatile chemical entity. The halogen atom can influence the electronic nature of the aromatic ring and the reactivity of the alkene through inductive and resonance effects. These compounds serve as valuable intermediates in a multitude of organic transformations.

Significance as a Research Target in Modern Synthetic Chemistry

The significance of 4-(4-Chlorophenyl)-2-methyl-1-butene as a research target lies in its potential as a building block for more complex molecules. The presence of the reactive alkene double bond allows for a variety of addition and functionalization reactions. Furthermore, the chloro-substituted phenyl ring can participate in cross-coupling reactions, a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The specific substitution pattern of the butene chain also introduces stereochemical considerations, making it a target for studies in stereoselective synthesis.

Overview of Current Research Landscape

Currently, the research landscape for this compound is primarily centered on its synthesis and its utilization as a reactant in various chemical transformations. While dedicated, in-depth studies on this specific molecule are not extensive, its synthesis is noted in chemical supplier databases, indicating its availability for research purposes. The likely synthetic route involves a Grignard reaction, a fundamental and widely used method in organic synthesis for the formation of carbon-carbon bonds. mnstate.eduacechemistry.co.uk The reaction would involve the preparation of a Grignard reagent from 4-chlorobenzyl bromide, which then acts as a nucleophile, attacking the electrophilic carbon of 3-chloro-2-methylpropene (B57409) (also known as methallyl chloride). wikipedia.org

The exploration of its reactivity likely falls under the broader umbrella of research into the reactions of halogenated styrenes and related compounds. These studies often focus on metal-catalyzed cross-coupling reactions, hydrofunctionalization, and other transformations of the alkene moiety. The data from such research helps to build a comprehensive understanding of the chemical behavior of this class of compounds.

Below are tables detailing the chemical properties of the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 106897-78-3 |

| Molecular Formula | C₁₁H₁₃Cl |

| Molecular Weight | 180.67 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-2-methylbut-1-ene |

Table 2: Properties of Reactants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 4-Chlorobenzyl bromide | 104-83-6 | C₇H₆BrCl | 205.48 g/mol |

| 3-Chloro-2-methylpropene | 563-47-3 | C₄H₇Cl | 90.55 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVNDXUSHNMCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546936 | |

| Record name | 1-Chloro-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106897-78-3 | |

| Record name | 1-Chloro-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 4 Chlorophenyl 2 Methyl 1 Butene

Electrophilic and Nucleophilic Reactions of the Alkene Moiety

The 2-methyl-1-butene (B49056) portion of the molecule is a site of high reactivity, readily undergoing addition reactions. The substitution pattern of the double bond—a terminal alkene with a tertiary allylic carbon—influences the regioselectivity and stability of intermediates in these transformations.

Halogenation: The reaction of 4-(4-Chlorophenyl)-2-methyl-1-butene with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through an electrophilic addition mechanism. masterorganicchemistry.com The initial step involves the formation of a cyclic halonium ion intermediate across the double bond. Subsequent backside attack by a halide ion results in the formation of a vicinal dihalide with anti-addition stereochemistry. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkene follows Markovnikov's rule. masterorganicchemistry.compressbooks.pub The reaction is initiated by the protonation of the double bond at the less substituted carbon (C1), leading to the formation of the most stable carbocation intermediate, which in this case is a tertiary carbocation at C2. masterorganicchemistry.comyoutube.com The subsequent attack of the halide nucleophile on this carbocation yields the corresponding 2-halo-2-methyl derivative as the major product. pressbooks.pubyoutube.com

| Reaction Type | Reagent(s) | Typical Conditions | Predicted Major Product |

|---|---|---|---|

| Halogenation | Br₂ | Inert solvent (e.g., CH₂Cl₂) | 1,2-Dibromo-4-(4-chlorophenyl)-2-methylbutane |

| Hydrohalogenation | HBr | - | 2-Bromo-4-(4-chlorophenyl)-2-methylbutane |

Epoxidation: The double bond can be converted to an epoxide using peroxyacids, such as meta-chloroperbenzoic acid (m-CPBA). orientjchem.org This reaction involves the transfer of an oxygen atom from the peroxyacid to the alkene in a concerted mechanism, yielding 2-( (4-chlorobenzyl)methyl)oxirane. orientjchem.org Metal-catalyzed epoxidation using hydrogen peroxide is also a common method. organic-chemistry.org

Formation of Alcohols/Ketones:

Dihydroxylation: Treatment with a cold, dilute solution of potassium permanganate (KMnO₄) under basic conditions can produce a vicinal diol, 4-(4-chlorophenyl)-2-methylbutane-1,2-diol, via syn-addition.

Oxidative Cleavage: More forceful oxidation with hot, acidic KMnO₄ or ozonolysis (O₃) followed by a workup cleaves the double bond entirely. This process would yield 1-(4-chlorophenyl)propan-2-one and formaldehyde. The positional isomer, 4-(2-Chlorophenyl)-2-methyl-1-butene, is known to be oxidized to corresponding alcohols or ketones using agents like potassium permanganate or chromium trioxide.

| Reaction Type | Reagent(s) | Typical Conditions | Predicted Major Product |

|---|---|---|---|

| Epoxidation | m-CPBA | Inert solvent (e.g., CH₂Cl₂) | 2-((4-Chlorobenzyl)methyl)oxirane |

| Syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | Aqueous, low temperature | 4-(4-Chlorophenyl)-2-methylbutane-1,2-diol |

| Oxidative Cleavage (Ozonolysis) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | -78 °C, then workup | 1-(4-Chlorophenyl)propan-2-one and Formaldehyde |

The alkene moiety can be readily reduced to an alkane through catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction is typically carried out under pressure in a solvent like ethanol (B145695). The process results in the saturation of the double bond to form 2-methyl-1-(4-chlorophenyl)butane. This type of reduction is common for related compounds, where hydrogen gas with a palladium catalyst can convert the alkene to the corresponding alkane.

| Reaction Type | Reagent(s) | Typical Conditions | Predicted Major Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, H₂ pressure | 1-(4-Chlorophenyl)-2-methylbutane |

Hydration: The acid-catalyzed addition of water across the double bond follows Markovnikov's rule, similar to hydrohalogenation. chegg.comchegg.com Protonation of the terminal carbon (C1) generates the stable tertiary carbocation at C2. Water, acting as a nucleophile, attacks this carbocation, and subsequent deprotonation yields the tertiary alcohol, 4-(4-chlorophenyl)-2-methylbutan-2-ol, as the major product. chegg.com

Dehydration: The reverse reaction, dehydration, can be accomplished by treating the resulting alcohol with a strong acid (e.g., H₂SO₄) and heat. This elimination reaction would regenerate an alkene. Due to Zaitsev's rule, the most substituted alkene is typically favored, which in this case would be 4-(4-chlorophenyl)-2-methyl-2-butene.

| Reaction Type | Reagent(s) | Typical Conditions | Predicted Major Product |

|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Aqueous acid | 4-(4-Chlorophenyl)-2-methylbutan-2-ol |

| Dehydration | H₂SO₄ (conc.) | Heat | 4-(4-Chlorophenyl)-2-methyl-2-butene |

Dimerization and Oligomerization Studies

Scientific literature providing studies on the dimerization or oligomerization of this compound could not be located. These processes are significant for other butene isomers, often utilizing catalysts to form larger molecules like octenes and dodecenes. researchgate.netgoogle.commdpi.com Research in this area for other butenes focuses on catalyst development, including nickel-based systems and zeolites, to control product distribution. researchgate.netmdpi.com Without experimental data, it is not possible to describe the specific behavior of this compound under similar catalytic conditions.

Co-dimer Formation Mechanisms

No research detailing the co-dimer formation mechanisms of this compound with itself or other olefins was found. The mechanisms of co-dimerization are highly dependent on the substrates and the catalyst used, involving complex organometallic intermediates or carbocationic pathways.

Influence of Acidic Catalysts on Reaction Rates

Information regarding the influence of acidic catalysts on the reaction rates of this compound is not present in the available literature. Generally, acidic catalysts, both Lewis and Brønsted acids, can promote reactions such as isomerization, alkylation, and oligomerization of alkenes by generating carbocationic intermediates. researchgate.netugent.be The rate of these reactions is influenced by the strength and type of the acid catalyst. researchgate.netugent.be However, specific studies quantifying this influence for this compound are absent.

Stereochemical Considerations in Reactions

There is no specific literature available that discusses the stereochemical considerations in reactions involving this compound. The presence of a double bond in the molecule suggests the possibility of forming stereoisomers (e.g., enantiomers or diastereomers) upon reaction, depending on the nature of the reactants and catalysts. For a reaction to generate stereoisomers, it would typically need to create a new stereocenter. However, without specific reaction data, any discussion of stereochemical outcomes remains theoretical. uou.ac.in

Mechanistic Investigations of Reactions Involving 4 4 Chlorophenyl 2 Methyl 1 Butene

Elucidation of Reaction Pathways and Transition States

The reaction pathways for 4-(4-Chlorophenyl)-2-methyl-1-butene are largely governed by the chemistry of its carbon-carbon double bond. Electrophilic addition is a primary pathway, where the π-bond acts as a nucleophile. libretexts.org The mechanism typically proceeds in a stepwise manner, involving the formation of a high-energy carbocation intermediate. pressbooks.pubyoutube.com

The transition state for the initial electrophilic attack involves the interaction of the alkene's π-orbital (the Highest Occupied Molecular Orbital or HOMO) with the electrophile's empty orbital (the Lowest Unoccupied Molecular Orbital or LUMO). youtube.com This leads to the formation of the carbocation intermediate through a high-energy transition state. The stability of this transition state, and thus the reaction rate, is influenced by factors that can stabilize the developing positive charge. libretexts.org For reactions involving halogens like bromine, the pathway can proceed through a cyclic halonium ion intermediate rather than an open carbocation. masterorganicchemistry.com Computational studies on simpler alkenes, like ethene, have calculated that the transition state for chlorination and bromination is a three-centered, zwitterionic structure. acs.org

The functionalization of alkenes is a cornerstone of synthetic chemistry, and various methods applicable to this compound have been developed for related substrates. These reactions introduce new functional groups across the double bond, often with high degrees of selectivity.

Copper-Catalyzed Functionalization: Copper catalysis enables a range of powerful alkene functionalization reactions. For instance, three-component carboamination reactions can install both a carbon-based electrophile and an amine nucleophile across the double bond. The proposed mechanism involves the addition of a carbon-centered radical to the alkene, which is then oxidized by a Cu(II) species to generate a carbocationic intermediate that is subsequently trapped by the amine.

Hydrofunctionalization: The addition of an H-X group (where X is a functional group) across the double bond can be achieved using various catalytic systems. One notable method employs a dual-catalysis system with a decatungstate photocatalyst and a disulfide co-catalyst under visible light to achieve hydrocarbamoylation, hydroacylation, and other related transformations on styrenes.

Cationic Polymerization: Structurally similar monomers, such as α-methylstyrene, can undergo cationic polymerization initiated by solid acid catalysts like sodium-exchanged montmorillonite (B579905) clay (Maghnite-Na). The mechanism involves initiation at both Brønsted and Lewis acid sites on the catalyst surface to generate a carbocation, which then propagates by adding to subsequent monomer units. orientjchem.org

The analysis of transient intermediates is crucial for understanding reaction mechanisms. For this compound, the most significant intermediate in electrophilic additions is a carbocation.

Following the principles of Markovnikov's rule, the initial protonation or attack by an electrophile occurs at the less substituted carbon of the double bond (C1). leah4sci.com This generates the more stable carbocation at the more substituted carbon (C2). pressbooks.pubmasterorganicchemistry.com In the case of this compound, this results in a tertiary benzylic carbocation .

This intermediate is particularly stable due to two key factors:

Hyperconjugation: The positive charge is stabilized by sigma-donation from the adjacent C-H and C-C bonds of the methyl and ethyl groups.

Resonance: The positive charge is delocalized into the adjacent 4-chlorophenyl ring, creating several resonance structures that spread the charge across the aromatic system. This benzylic stabilization is a powerful directing effect in reactions of styrenic compounds.

In catalyzed reactions, other intermediates can be involved. For example, copper-catalyzed reactions can proceed through organocopper intermediates or radical species. nih.gov Similarly, enzymatic oxidations of styrenes by P450 enzymes have been shown to proceed through covalent radical intermediates that can then collapse to a carbocation, which is stabilized by the enzyme's active site. nih.gov In some cases, if a less stable carbocation is initially formed, it may undergo rearrangement via a hydride or alkyl shift to form a more stable carbocation before the final product is formed. masterorganicchemistry.commit.edu

Kinetic Studies and Rate Constant Determination

While specific kinetic data for this compound is not readily found, studies on related compounds illustrate the principles. For example, the kinetics of bromination of various substituted styrenes in acetic acid were found to follow a two-term rate expression, v = k₂[styrene][Br₂] + k₃[styrene][Br₂]², indicating both second-order and third-order pathways.

The following table presents kinetic data for the gas-phase reactions of hydroxyl radicals with chlorinated propanes, which demonstrates how rate constants and Arrhenius parameters are determined. This data is for a different reaction type (radical abstraction) and different molecules but serves to illustrate the format and nature of kinetic findings.

| Reaction | A (cm³ molecule⁻¹ s⁻¹) | E/R (K) | k (298 K) (cm³ molecule⁻¹ s⁻¹) |

| OH + 1-chloropropane | (5.7 ± 1.0) × 10⁻¹² | 526 ± 53 | (9.8 ± 1.0) × 10⁻¹³ |

| OH + 2-chloropropane | (2.4 ± 0.6) × 10⁻¹² | 365 ± 66 | (7.0 ± 0.7) × 10⁻¹³ |

| OH + 1,2-dichloropropane | (2.1 ± 0.5) × 10⁻¹² | 453 ± 76 | (4.6 ± 0.6) × 10⁻¹³ |

Table 1: Arrhenius Parameters for the reaction of OH radicals with selected chloropropanes. This data is illustrative of kinetic measurements and does not represent the reactivity of this compound. khanacademy.org

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and often controlling selectivity.

Acid Catalysis: In reactions like acid-catalyzed hydration, a strong acid protonates the alkene to initiate the formation of the carbocation intermediate, which is then trapped by a weak nucleophile like water. mdpi.com The catalyst is regenerated in the final step.

Metal Catalysis:

Copper Catalysts: Copper(I) hydride species are effective catalysts for hydroamination reactions. Other copper-based systems catalyze the formation of carbon-centered radicals that add to alkenes, followed by a copper-mediated C-O or C-N bond-forming step to yield difunctionalized products. libretexts.org

Ruthenium Catalysts: Ruthenium complexes, such as Ru(OAc)₂(p-cymene), have been used for meta-C-H activation and cross-coupling reactions. Mechanistic studies suggest a base-assisted internal electrophilic-type substitution (BIES) mechanism.

Rare-Earth Metal Catalysts: Cationic rare-earth metal complexes have been used to catalyze the polymerization of functionalized styrenes. Density functional theory (DFT) calculations have shown that steric hindrance and non-covalent interactions (like C-H···π interactions) between the catalyst and the monomer are key to controlling the stereoselectivity of the resulting polymer. pressbooks.pubmasterorganicchemistry.com

Biocatalysis: Enzymes, such as the engineered P450 enzyme aMOx, can catalyze the oxidation of styrenes. The enzyme's active site controls the conformation of reactive intermediates, steering the reaction toward aldehyde formation while suppressing the typically favored epoxidation pathway. This control is achieved through steric constraints and electrostatic stabilization of the carbocation intermediate. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, these calculations have been performed to elucidate its properties. irjet.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. A theoretical study on (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine its optimized geometry and other properties. irjet.net

The optimized molecular structure provides the most stable arrangement of the atoms in space. Key structural parameters such as bond lengths and bond angles are determined. For instance, in the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings is 74.34 (6)°. nih.gov

Furthermore, DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. irjet.net

| Parameter | Value | Significance |

|---|---|---|

| Computational Method | DFT/B3LYP/6-311++G(d,p) | A standard and reliable level of theory for organic molecules. irjet.net |

| Dihedral Angle (Benzene-Pyridine) | 74.34 (6)° | Describes the spatial orientation of the aromatic rings. nih.gov |

| HOMO-LUMO Gap | - | Indicates the chemical reactivity and kinetic stability of the molecule. irjet.net |

While no specific Natural Bond Orbital (NBO) analysis has been published for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, this theoretical approach is invaluable for understanding the electron density distribution in a molecule. NBO analysis provides a localized picture of chemical bonding, offering insights into hybridization, bond strengths, and intermolecular interactions.

If an NBO analysis were performed on this molecule, it would allow for the quantification of:

Hybridization of atomic orbitals in forming covalent bonds.

Donor-acceptor interactions , which describe charge delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions are crucial for understanding hyperconjugation and resonance effects.

Natural atomic charges , which provide a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis.

For example, NBO analysis could elucidate the nature of the intramolecular hydrogen bond between the hydroxyl group and the pyridine nitrogen, a key feature influencing the conformation and reactivity of the molecule.

There is no specific Quantum Theory of Atoms in Molecules (QTAIM) study available for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. However, QTAIM is a powerful method for analyzing the electron density to characterize chemical bonds and intermolecular interactions.

A QTAIM analysis would involve locating the bond critical points (BCPs) in the electron density. The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature of the chemical bonds. For instance, the O-H···N hydrogen bond within the molecule could be characterized by the presence of a BCP between the hydrogen and nitrogen atoms. The values of ρ and ∇²ρ at this BCP would confirm the presence and strength of this interaction. nih.gov

Modeling of Reaction Mechanisms and Energetics

The synthesis of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol typically involves the reduction of the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. Computational modeling of this reaction would involve:

Locating Transition States: Using DFT or other quantum mechanical methods to find the transition state structure for the reduction reaction. The energy of the transition state determines the activation energy of the reaction.

Calculating Reaction Energetics: Determining the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction to predict its spontaneity and equilibrium position.

Investigating Reaction Pathways: Comparing different possible mechanisms for the reduction, for example, by different reducing agents, to determine the most favorable pathway.

A patent for the preparation of this compound describes the oxidation of 2-(p-chlorobenzyl)pyridine to the ketone intermediate, followed by reduction. google.com Computational modeling could be used to optimize the reaction conditions by understanding the energetics of each step.

Investigation of Solvent Effects on Reactivity

Solvents can significantly influence the rate and outcome of chemical reactions. The synthesis of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol has been reported in various solvents, including water, dioxane, methanol (B129727), and ethanol (B145695). google.com

Computational chemistry can model solvent effects in several ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good qualitative predictions of how a solvent will affect the energies of reactants, products, and transition states.

Explicit Solvation Models: One or more solvent molecules are explicitly included in the quantum mechanical calculation. This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For the reduction of (4-chlorophenyl)(pyridin-2-yl)methanone, computational studies could compare the reaction energetics in different solvents like methanol and ethanol to explain the observed differences in reaction times and yields. For example, the ability of protic solvents like methanol to stabilize the transition state through hydrogen bonding could be quantified.

Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

A theoretical study on (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol has reported the calculated vibrational frequencies using DFT. irjet.net These calculated frequencies, when scaled by an appropriate factor, can be compared with experimental infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions.

The study identified the characteristic vibrational modes, such as the O-H stretching vibration, which is sensitive to hydrogen bonding, and the C-C and C-H stretching vibrations of the aromatic rings. irjet.net

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) irjet.net | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | 3741 (scaled) | ~3200-3559 | Stretching of the hydroxyl group, influenced by hydrogen bonding. irjet.net |

| C-H stretch (aromatic) | ~3110-2929 | - | Stretching of C-H bonds in the phenyl and pyridine rings. irjet.net |

| C-C stretch (aromatic) | 1583, 1575, 1559 | - | Stretching of carbon-carbon bonds within the aromatic rings. irjet.net |

In addition to vibrational spectra, NMR chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions can be invaluable for confirming the structure of a synthesized compound.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopic Analysis for Structural Elucidation and Purity

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-(4-Chlorophenyl)-2-methyl-1-butene, the spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, allylic, and methyl protons.

The protons on the para-substituted chlorophenyl ring typically appear as two distinct doublets, a characteristic AA'BB' system, due to the symmetry of the ring. malayajournal.org The terminal vinylic protons (=CH₂) of the butene chain are expected to appear as singlets in the olefinic region of the spectrum. docbrown.infochemicalbook.com The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the methyl protons (-CH₃) attached to the double bond would also produce characteristic signals. The integration of these signals confirms the relative number of protons in each unique environment, which for 2-methyl-1-butene (B49056) is a 2:4:2:3 ratio, helping to verify the structure. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.2-7.3 | Doublet | 2H | Aromatic (Ha) |

| ~ 7.0-7.1 | Doublet | 2H | Aromatic (Hb) |

| ~ 4.7 | Singlet | 1H | Vinylic (=CH₂) |

| ~ 4.6 | Singlet | 1H | Vinylic (=CH₂) |

| ~ 3.4 | Singlet | 2H | Allylic (-CH₂-) |

| ~ 1.7 | Singlet | 3H | Methyl (-CH₃) |

Note: Predicted values are based on analysis of similar structures and functional groups. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., alkane, alkene, aromatic). The spectrum for this compound would confirm the presence of all 11 carbon atoms in their respective environments.

The spectrum is expected to show four signals for the aromatic carbons due to the plane of symmetry in the p-substituted ring. rsc.org The two sp² hybridized carbons of the C=C double bond would appear at distinct downfield shifts. docbrown.infodocbrown.info The remaining sp³ hybridized carbons of the methyl and methylene groups would be observed in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 145 | Quaternary Alkene (>C=) |

| ~ 140 | Aromatic (C-CH₂) |

| ~ 132 | Aromatic (C-Cl) |

| ~ 130 | Aromatic (CH) |

| ~ 128 | Aromatic (CH) |

| ~ 112 | Vinylic (=CH₂) |

| ~ 45 | Methylene (-CH₂-) |

| ~ 22 | Methyl (-CH₃) |

Note: Predicted values are based on analysis of similar structures. The presence of four distinct carbon environments in but-1-ene is confirmed by its C-13 NMR spectrum. docbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.comlibretexts.org The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

Key expected absorptions include C-H stretching from the aromatic ring and alkene group above 3000 cm⁻¹, and C-H stretching from the alkane parts (methyl and methylene groups) below 3000 cm⁻¹. masterorganicchemistry.com A sharp peak around 1640-1680 cm⁻¹ would indicate the C=C stretching of the alkene, while aromatic C=C stretching vibrations appear around 1600 cm⁻¹ and 1490 cm⁻¹. libretexts.orgdocbrown.infonih.gov A strong absorption in the fingerprint region, typically around 1090-1010 cm⁻¹, would be characteristic of the C-Cl bond on the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~ 3100-3000 | C-H Stretch | Aromatic & Alkene |

| ~ 3000-2850 | C-H Stretch | Alkane (CH₂, CH₃) |

| ~ 1650 | C=C Stretch | Alkene |

| ~ 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1460 | C-H Bend | CH₂/CH₃ |

| ~ 1090 | C-Cl Stretch | Aryl Halide |

| ~ 900 | =C-H Bend | Alkene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

For this compound (C₁₁H₁₃Cl), the molecular weight is approximately 180.67 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 180. A characteristic isotopic peak (M+2) at m/z ≈ 182, with an intensity of about one-third that of the M⁺ peak, would confirm the presence of a single chlorine atom.

The fragmentation pattern is highly predictable. A primary fragmentation pathway would be the cleavage of the benzylic C-C bond, which is electronically stabilized. This would lead to the formation of a highly stable 4-chlorobenzyl cation, which would likely be the base peak in the spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 180/182 | [M]⁺ (Molecular Ion) | [C₁₁H₁₃Cl]⁺ |

| 165/167 | [M - CH₃]⁺ | [C₁₀H₁₀Cl]⁺ |

| 125/127 | [Cl-C₆H₄-CH₂]⁺ | [C₇H₆Cl]⁺ |

| 111 | [M - Cl - H]⁺ | [C₁₁H₁₂]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

Note: The most abundant ion is typically designated as the base peak (100% relative abundance). docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Product Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is essential for analyzing the purity of a synthesized compound and for identifying components within a mixture. nih.govnih.gov

In the context of synthesizing this compound, GC-MS would be used to monitor the reaction's progress and confirm the final product's identity and purity. The gas chromatogram would show a peak at a specific retention time corresponding to the target compound. The mass spectrometer coupled to the GC would then generate a mass spectrum for the substance eluting at that time. lcms.czyoutube.com This spectrum can be compared to the expected fragmentation pattern (as detailed in Section 6.3) to provide unambiguous confirmation of the product's structure.

Furthermore, GC-MS is highly effective at separating and identifying potential isomers, such as 4-(4-Chlorophenyl)-2-methyl-2-butene, which might form as byproducts during synthesis. chegg.com The different boiling points and structures of these isomers would lead to different retention times and potentially distinct mass spectra, allowing for their quantification in the final product mixture. chegg.com

Applications in Advanced Organic Synthesis As a Building Block

Utility as an Intermediate in Multi-step Syntheses

A multi-step synthesis involves a sequence of chemical reactions to convert starting materials into a desired, often more complex, final product. Intermediates are molecules formed in one step and then consumed in a subsequent step en route to the final target. The structural features of 4-(4-Chlorophenyl)-2-methyl-1-butene make it an excellent candidate for an intermediate, allowing for the sequential introduction of different functionalities.

The terminal double bond is susceptible to a wide array of well-established chemical transformations. For instance, it can undergo oxidation, reduction, or addition reactions to introduce new functional groups. The aromatic chlorine atom provides another critical reaction site, primarily for metal-catalyzed cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation. This dual reactivity allows for a programmed, stepwise approach to elaborating the molecule.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Reagents (Example) | Resulting Functional Group |

|---|---|---|---|

| Alkene | Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Primary Alcohol |

| Epoxidation | m-CPBA | Epoxide | |

| Ozonolysis (Reductive) | 1. O₃2. Zn, H₂O | Ketone + Formaldehyde | |

| Dihydroxylation | OsO₄, NMO | Diol | |

| Aromatic Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl system |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne |

This table illustrates how the distinct reactive centers of the molecule can be independently modified, showcasing its value as a versatile intermediate in a longer synthetic sequence.

Participation in the Construction of Complex Organic Molecules

The creation of complex organic molecules is a central goal of synthetic chemistry, driven by the need for new pharmaceuticals, materials, and biological probes. Complexity can be defined by factors such as the number of atoms, the presence of stereocenters, and intricate ring systems. This compound serves as a valuable starting point for building such complexity.

The molecule incorporates a p-chlorophenyl group, a common motif in pharmacologically active compounds, attached to a five-carbon chain that contains a quaternary benzylic carbon. The synthesis of molecules with such sterically hindered quaternary centers is a known challenge in organic synthesis. By using this compound as a building block, this structural feature is installed directly.

For example, a synthetic chemist could envision a two-directional strategy. First, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, could be performed on the chloro-substituted ring to attach a larger, more complex fragment. Subsequently, the alkene can be transformed. For instance, epoxidation followed by ring-opening with a nucleophile would introduce two new functional groups and potentially two new stereocenters, rapidly increasing the molecule's complexity. The synthesis of pyrrol-3-one derivatives, a class of heterocyclic compounds with important biological activities, often starts from building blocks that are elaborated through cyclization reactions, highlighting the general strategy of using functionalized intermediates. mdpi.com

Role in the Synthesis of Specific Compound Classes (e.g., Terpene Synthesis via Isoprene (B109036) Derivatives)

Terpenes are a vast and diverse class of natural products, all derived from the five-carbon isoprene unit. baranlab.orgnih.gov Their biosynthesis involves the coupling of isoprene precursors, such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). baranlab.orgnih.gov The structural backbone of this compound contains a 2-methylbutene fragment, which can be considered a substituted derivative of isoprene.

This structural similarity suggests its potential application in the synthesis of terpene analogues. Natural product analogues are of great interest in medicinal chemistry as they can exhibit improved properties or novel biological activities compared to the parent compound. By incorporating the 4-chlorophenyl group, this building block can be used to create hybrid structures that merge a classic terpene-like framework with an aromatic moiety common in pharmaceuticals.

The general principle is well-established in synthetic chemistry. For instance, the synthesis of trans-Zeatin, a plant hormone, utilizes (E)-4-amino-2-methylbut-2-en-1-ol, a functionalized isoprene-like building block. Similarly, the synthesis of hemiterpenes can be accomplished through the reaction of prenyl bromide with various nucleophiles. nih.gov By analogy, this compound could be employed in reactions designed to construct larger, modified terpene skeletons, where the chlorophenyl group acts as a key substituent to modulate the molecule's biological profile.

Future Research Directions and Unexplored Avenues for 4 4 Chlorophenyl 2 Methyl 1 Butene

The continued exploration of 4-(4-Chlorophenyl)-2-methyl-1-butene and its analogs presents significant opportunities for advancements in synthetic chemistry and materials science. Future research is poised to unlock more efficient and selective chemical transformations, provide deeper mechanistic understanding, and enable the creation of novel molecules with tailored properties. Key areas for future investigation are outlined below, focusing on enhancing synthetic utility and expanding the applications of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-2-methyl-1-butene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation, where 4-chlorobenzene reacts with 2-methyl-1-butene derivatives in the presence of Lewis acids (e.g., AlCl₃). Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-chlorophenylboronic acid and halogenated alkenes may be employed. Optimization involves temperature control (80–120°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric adjustments to minimize side reactions like over-alkylation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, allylic methyl groups at δ 1.8–2.1 ppm).

- X-ray crystallography : Resolves stereochemistry and bond lengths; software like SHELXL refines structural models using single-crystal data .

- GC-MS : Confirms molecular ion peaks (e.g., m/z ≈ 194 for [M]⁺) and fragmentation patterns .

Q. How can impurities in synthesized this compound be identified and quantified?

- Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). The mobile phase (e.g., methanol/sodium acetate buffer, pH 4.6) separates impurities like chlorinated byproducts. Calibration curves from reference standards (e.g., EP Impurity A/B/C) enable quantification .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved during refinement?

- Methodology : Discrepancies in thermal parameters or bond angles may arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disorder. Validate with R-factor convergence (<5%) and Hamilton’s significance tests .

Q. What computational approaches are suitable for predicting the reactivity of this compound in electrophilic substitutions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. Compare HOMO/LUMO energies with experimental reaction rates (e.g., nitration or halogenation) to validate computational models .

Q. How do thermodynamic properties (e.g., enthalpy of formation) of this compound influence its stability under storage?

- Methodology : Combustion calorimetry or gas-phase measurements determine ΔHf°. Cross-reference with NIST Chemistry WebBook data for analogous alkenes to assess decomposition risks (e.g., peroxide formation in air) .

Q. What strategies mitigate diastereomer formation during asymmetric synthesis of this compound derivatives?

- Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., Jacobsen’s Mn-salen complexes) control stereochemistry. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.